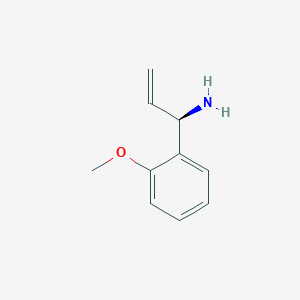

(1R)-1-(2-Methoxyphenyl)prop-2-enylamine

Description

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(1R)-1-(2-methoxyphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H13NO/c1-3-9(11)8-6-4-5-7-10(8)12-2/h3-7,9H,1,11H2,2H3/t9-/m1/s1 |

InChI Key |

LHCHYYIHARJJIL-SECBINFHSA-N |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H](C=C)N |

Canonical SMILES |

COC1=CC=CC=C1C(C=C)N |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway:

-

- React 2-methoxyphenylacetonitrile with an appropriate alkyl halide (e.g., allyl bromide or chloride).

- Use a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

- Conduct the reaction in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at moderate temperatures (~50–70°C).

-

- Reduce the nitrile group to the corresponding primary amine using catalytic hydrogenation or a reducing agent like lithium aluminum hydride (LiAlH4).

- Hydrogenation typically requires a palladium or nickel catalyst under mild pressure.

Key Considerations:

- The stereochemistry of the product is controlled by the starting material and reaction conditions.

- Purification is achieved via recrystallization or chromatography to isolate the desired (1R)-enantiomer.

Ireland-Claisen Rearrangement

The Ireland-Claisen rearrangement offers a stereoselective route to synthesize compounds like this compound.

Reaction Pathway:

Preparation of Allylic Ester :

- Start with 2-methoxyphenol and react it with an allyl halide to form an allylic ether.

- Oxidize the ether to form an allylic ester using reagents like acetic anhydride.

-

- Perform the Ireland-Claisen rearrangement under basic conditions using non-alkylating bases such as triethylamine or N,N-diisopropylethylamine.

- Conduct the reaction in solvents like toluene or hexanes at low temperatures (~40°C).

-

- Hydrogenate the intermediate product to introduce the amine functionality, ensuring retention of stereochemistry.

Advantages:

- High diastereoselectivity and stereochemical control.

- Fewer toxic reagents compared to other methods.

Reductive Amination

Reductive amination provides a direct route to synthesize this compound from aldehydes or ketones.

Reaction Pathway:

Formation of Imine Intermediate :

- React 2-methoxybenzaldehyde with allylamine under acidic conditions to form an imine.

-

- Reduce the imine using sodium borohydride (NaBH4) or catalytic hydrogenation with a palladium catalyst.

- Ensure stereochemical control by using chiral catalysts if necessary.

Key Considerations:

- This method allows for flexibility in starting materials but may require additional steps for enantiopure products.

Asymmetric Synthesis Using Chiral Catalysts

For high enantiomeric purity, asymmetric synthesis using chiral catalysts is employed.

Reaction Pathway:

- Use a chiral auxiliary or ligand in combination with transition metal catalysts such as Rhodium (Rh) or Ruthenium (Ru).

- Conduct allylation reactions with 2-methoxybenzaldehyde and amines under controlled conditions.

- Optimize reaction parameters, including temperature, solvent, and catalyst loading, for maximum yield and enantiomeric excess.

Data Table: Comparison of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Alkylation and Reduction | Allyl halide, NaH, LiAlH4 | Simple pathway | Requires careful purification |

| Ireland-Claisen Rearrangement | Allylic ester, triethylamine | High stereoselectivity | Specialized reagents required |

| Reductive Amination | Allylamine, NaBH4 | Direct and efficient | Moderate control over stereochemistry |

| Asymmetric Synthesis | Chiral catalysts, Rh/Ru complexes | High enantiomeric purity | Expensive catalysts |

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form saturated amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens or sulfonyl chlorides.

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Saturated amines.

Substitution: Various substituted phenylpropylamines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: May serve as a ligand in biochemical studies.

Medicine: Potential use in the development of pharmaceuticals.

Industry: Could be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, altering their activity. The methoxy group and amine functionality could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine

This analog (CAS 1213697-31-4) replaces the 2-methoxy group with 4-chloro-3-methylphenyl substituents. Key differences include:

| Property | (1R)-1-(2-Methoxyphenyl)prop-2-enylamine | (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₂ClN |

| Molecular Weight | 163.22 g/mol | 181.66 g/mol |

| Substituent Effects | Electron-donating (methoxy) | Electron-withdrawing (Cl), steric bulk (methyl) |

| Polarity | Higher (due to methoxy) | Lower (Cl reduces polarity) |

| Hydrogen Bonding | Methoxy O as acceptor; amine as donor | No H-bond acceptors (Cl, CH₃ are non-polar) |

The absence of a hydrogen-bond acceptor (vs. methoxy) may limit interactions with polar biological targets.

Piperazine Derivatives (HBK Series)

Compounds HBK14–HBK19 () share a 2-methoxyphenyl moiety but incorporate a piperazine ring linked to phenoxyalkyl chains. For example:

- HBK15: 1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride.

| Property | This compound | HBK15 |

|---|---|---|

| Core Structure | Allylamine | Piperazine with phenoxyethoxyethyl chain |

| Molecular Complexity | Low | High (bulky substituents, charged HCl salt) |

| Hydrogen Bonding | Primary amine (donor) | Tertiary piperazine N (weak donors) |

| Pharmacological Target | Potential enzyme targets (e.g., MAO) | Likely CNS receptors (e.g., 5-HT receptors) |

The HBK compounds’ piperazine core and extended alkyl chains suggest greater steric hindrance and reduced conformational flexibility compared to the allylamine backbone. Their hydrochloride salts enhance solubility but may limit blood-brain barrier penetration.

Research Findings and Functional Implications

Hydrogen Bonding and Crystal Packing

The methoxy group in this compound can participate in C–H···O interactions , as observed in graph-set analyses of similar crystals (). In contrast, the chloro analog lacks such interactions, leading to differences in crystallization behavior and solubility.

Biological Activity

(1R)-1-(2-Methoxyphenyl)prop-2-enylamine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article summarizes the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

The presence of the methoxy group on the phenyl ring is significant as it can influence the compound's interaction with biological targets.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The following mechanisms have been proposed based on available literature:

- Serotonin Receptor Modulation : The compound has shown potential in modulating serotonin receptors, which are crucial for mood regulation and anxiety disorders.

- Dopaminergic Activity : There is evidence suggesting that it may influence dopaminergic pathways, which are implicated in reward and motor functions.

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of this compound. For instance, it has been shown to reduce oxidative stress in neuronal cells, which is a common pathway leading to neurodegeneration. This effect could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.

Anticancer Properties

Recent research has also explored the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through the following pathways:

- Inhibition of Cell Proliferation : The compound has been observed to inhibit the growth of various cancer cell lines in vitro.

- Induction of Apoptosis : Mechanistic studies indicate that this compound can activate apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Demonstrated reduced neuronal cell death under oxidative stress conditions when treated with the compound. |

| Study 2 | Cancer Research | Showed significant inhibition of proliferation in breast cancer cell lines with IC50 values indicating effectiveness at low concentrations. |

| Study 3 | Pharmacological Profile | Identified modulation of serotonin receptors leading to anxiolytic-like effects in animal models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.